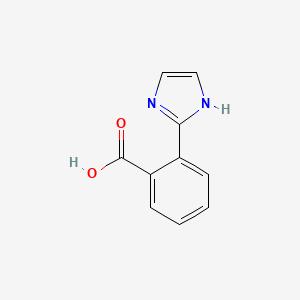

2-(1H-imidazol-2-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEMPHNPKCZCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587976 | |

| Record name | 2-(1H-Imidazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67792-82-9 | |

| Record name | 2-(1H-Imidazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-Imidazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1H-imidazol-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(1H-imidazol-2-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The document focuses on a robust and classical synthetic approach, the Debus-Radziszewski imidazole synthesis, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization. This guide is intended to equip researchers with the necessary knowledge to successfully synthesize and validate this target molecule.

Introduction: The Significance of the Imidazole Moiety

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile component in the design of bioactive molecules. The fusion of an imidazole ring with a benzoic acid at the 2-position creates a bifunctional molecule with potential applications as a building block in the synthesis of more complex pharmaceutical agents and as a ligand in coordination chemistry.

This guide will focus on a practical and accessible synthetic route to this compound, providing a detailed protocol that can be implemented in a standard organic chemistry laboratory.

Core Synthetic Strategy: The Debus-Radziszewski Imidazole Synthesis

The most direct and classical approach for the synthesis of 2,4,5-trisubstituted imidazoles, including the target molecule, is the Debus-Radziszewski imidazole synthesis.[1][2] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1] For the synthesis of this compound, the key starting materials are glyoxal (the 1,2-dicarbonyl component), 2-formylbenzoic acid (the aldehyde component), and an ammonia source, typically ammonium acetate or aqueous ammonia.

The primary advantage of this method is its convergence, allowing for the formation of the imidazole ring in a single step from readily available precursors.

Reaction Mechanism

The mechanism of the Debus-Radziszewski synthesis is thought to proceed through the initial formation of a diimine intermediate from the reaction of the 1,2-dicarbonyl compound (glyoxal) with two equivalents of ammonia. This is followed by the condensation of the diimine with the aldehyde (2-formylbenzoic acid) and subsequent cyclization and aromatization to yield the imidazole ring.

Caption: Proposed mechanism for the Debus-Radziszewski synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound based on the Debus-Radziszewski reaction.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Formylbenzoic acid | 150.13 | 1.50 g | 10.0 |

| Glyoxal (40% in H₂O) | 58.04 | 1.45 mL | 10.0 |

| Ammonium acetate | 77.08 | 7.71 g | 100 |

| Glacial Acetic Acid | 60.05 | 20 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Saturated NaHCO₃ (aq) | 84.01 | As needed | - |

Reaction Setup and Procedure

-

Reaction Mixture Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-formylbenzoic acid (1.50 g, 10.0 mmol) and ammonium acetate (7.71 g, 100 mmol) in glacial acetic acid (20 mL).

-

Addition of Glyoxal: To the stirred suspension, add glyoxal (1.45 mL of a 40% aqueous solution, 10.0 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 7:3).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water.

-

Neutralization and Precipitation: Slowly neutralize the aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. The product is expected to precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water (3 x 20 mL).

-

Drying: Dry the crude product in a vacuum oven at 60 °C to a constant weight.

Caption: Experimental workflow for the synthesis of this compound.

Purification

The crude product can be purified by recrystallization. A suitable solvent system would be an ethanol/water mixture.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Slowly add hot deionized water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 67792-82-9[3] |

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid and imidazole rings, as well as the acidic protons of the carboxylic acid and the N-H of the imidazole. The aromatic region will likely be complex due to the ortho-substitution pattern.

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): The carbon NMR spectrum should display signals corresponding to the ten carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the two aromatic rings.

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum should exhibit a broad O-H stretching band for the carboxylic acid (around 3000 cm⁻¹), a C=O stretching vibration (around 1700 cm⁻¹), and characteristic absorptions for the aromatic C-H and C=C bonds.[4]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product.

Safety and Handling

-

2-Formylbenzoic acid: May cause skin and eye irritation.

-

Glyoxal: Corrosive and may cause severe skin burns and eye damage. It is also a suspected mutagen.

-

Ammonium acetate: May cause irritation to the skin, eyes, and respiratory tract.

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

The Debus-Radziszewski synthesis provides a straightforward and efficient method for the preparation of this compound from commercially available starting materials. This technical guide offers a detailed protocol and foundational knowledge to enable researchers to synthesize and characterize this valuable heterocyclic compound. The bifunctional nature of the target molecule opens up possibilities for its use in the development of novel pharmaceuticals and functional materials.

References

- Lee, C. K., & Lee, I. S. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(10), 2533.

- Debus–Radziszewski imidazole synthesis. (2023). In Wikipedia.

- Liu, Y., Xie, Q., Liao, Y., & Zhong, C. (n.d.). ¹H NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in DMSO-d⁶ solution.

- Radziszewskis Imidazole Synthesis. (n.d.). Scribd.

- SpectraBase. (n.d.). 2-(2-METHYL-1H-5-IMIDAZOLYL)-BENZOIC-ACID - Optional[13C NMR].

- BenchChem. (n.d.). Structural Validation of 3-(1H-imidazol-1-yl)

- Debus–Radziszewski imidazole synthesis. (2023). In Wikipedia.

- BenchChem. (n.d.). Application of 3-(1H-imidazol-1-yl)benzoic Acid in Catalysis: A Focus on Metal-Organic Frameworks.

- Arslan, H., & Algul, O. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.

- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021).

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid.

- This compound. (n.d.). Sigma-Aldrich.

- This compound AldrichCPR 67792-82-9. (n.d.). Sigma-Aldrich.

- infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.

- General reaction scheme of the Debus–Radziszewski imidazole synthesis. (n.d.).

- Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. (n.d.).

- Ali, A., Muslim, M., Kamaal, S., Ahmed, A., Ahmad, M., Shahid, M., Khan, J. A., Dege, N., Javed, S., & Mashrai, A. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.

- Zheng, Z., Geng, W. Q., Wu, Z. C., & Zhou, H. P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o524.

- CN102250010A - Method for synthesizing 2-phenylimidazole compounds. (n.d.).

- SYNTHESIS OF 2,4,5 TRIPHENYL IMIDAZOLE. (2022).

- Infrared Spectroscopy: Analyse the functional groups of benzoic acid. (2021). Slideshare.

- Rashamuse, K., & Singh, A. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1149.

- Benzoic acid. (n.d.). NIST WebBook.

- Hida, F., Estenne-Bouhtou, G., Lhassani, M., Kerbal, A., El Kabbaj, S., & Essassi, E. M. (1995). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Societe Marocaine de Chimie, 2(1), 35-39.

- Nikolova, S., Yotova, V., & Shivachev, B. (2020). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Pharmacia, 67(4), 289-299.

- Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks. (n.d.). Proprep.

- IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2023). International Journal of Advanced Research, 11(8), 1039-1044.

Sources

- 1. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. This compound AldrichCPR 67792-82-9 [sigmaaldrich.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Foreword: The Scientific Imperative for Rigorous Characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1H-imidazol-2-yl)benzoic acid

In the landscape of drug discovery and materials science, the unambiguous identification and characterization of novel molecular entities are paramount. Molecules like this compound, which strategically combines the hydrogen-bonding capabilities and coordination chemistry of the imidazole moiety with the versatile reactivity of a carboxylic acid, represent a scaffold of significant potential. This guide is constructed not as a mere recitation of data, but as a methodological blueprint for the researcher. It provides the strategic rationale and detailed protocols necessary to synthesize, purify, and comprehensively characterize this promising bifunctional molecule, ensuring data integrity and reproducibility—the cornerstones of scientific advancement.

Strategic Overview: Synthesis and Structural Elucidation

The characterization of a novel compound is a systematic process that begins with a pure sample and culminates in its definitive structural confirmation. The workflow for this compound is a multi-pronged approach, integrating synthesis, purification, and a suite of analytical techniques. Each step provides a layer of evidence, collectively building an irrefutable profile of the molecule.

Caption: Overall workflow for the synthesis and characterization of this compound.

Proposed Synthesis and Purification Protocol

A robust and high-yielding synthesis is the prerequisite for any characterization study. For 2-aryl-imidazoles, the Radziszewski reaction and its modern variants provide a reliable pathway. We propose a one-pot synthesis from commercially available precursors.

Synthetic Scheme: One-Pot Condensation

The proposed synthesis involves the condensation of 2-formylbenzoic acid, glyoxal, and an ammonia source (ammonium acetate). This approach is atom-economical and often proceeds under mild conditions.[1]

Caption: Proposed synthetic route to this compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-formylbenzoic acid (1.50 g, 10.0 mmol), ammonium acetate (5.78 g, 75.0 mmol), and methanol (100 mL).

-

Addition of Reagents: Stir the mixture at room temperature until all solids dissolve. To this solution, add a 40% aqueous solution of glyoxal (1.45 g, 10.0 mmol) dropwise over 10 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1) with 1% acetic acid.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Isolation: To the resulting residue, add 50 mL of deionized water. The pH will likely be acidic. Slowly adjust the pH to ~6-7 with a saturated sodium bicarbonate solution. The zwitterionic nature of the product should lead to precipitation at its isoelectric point.

-

Filtration: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold deionized water (3 x 20 mL), and then with a small amount of cold diethyl ether (2 x 10 mL) to remove nonpolar impurities.

-

Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Purification by Recrystallization

The purity of the crude product must be enhanced before analytical characterization. Recrystallization is the method of choice.

-

Solvent Screening: Test the solubility of small amounts of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, and mixtures thereof) to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of ethanol and water is a likely candidate.

-

Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If colored impurities are present, they may be removed by adding a small amount of activated charcoal and hot-filtering the solution.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry under vacuum.

Physicochemical Characterization

These fundamental properties are crucial indicators of the compound's identity and purity.

Melting Point Determination

The melting point provides a quick and reliable assessment of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound, whereas impurities lead to a depressed and broadened melting range.[2]

Protocol:

-

Sample Preparation: Ensure the recrystallized sample is thoroughly dried and finely powdered.[3]

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Heating: Use a rapid heating rate (~10-15°C/min) for a preliminary determination. For the accurate measurement, use a slower ramp rate of 1-2°C/min near the expected melting point.

-

Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range.

-

Expected Behavior: As a heterocyclic carboxylic acid with strong hydrogen bonding potential, a relatively high melting point is anticipated.[4]

-

Solubility Profile

The amphoteric nature of this compound—possessing both a basic imidazole ring and an acidic carboxylic acid—dictates a pH-dependent solubility profile.

Protocol:

-

Setup: In separate labeled vials, add ~5-10 mg of the compound.

-

Solvent Addition: To each vial, add 1 mL of the test solvent. The solvent panel should include:

-

Deionized Water

-

5% Aqueous HCl

-

5% Aqueous NaHCO₃[5]

-

5% Aqueous NaOH

-

Methanol

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

-

Observation: Agitate the vials at room temperature for 2-3 minutes and observe. Classify as soluble, partially soluble, or insoluble.

-

Expected Results: The compound is expected to be soluble in 5% HCl (protonation of the imidazole), 5% NaOH (deprotonation of the carboxylic acid), and polar organic solvents like DMSO. Its solubility in water may be limited but should be higher than in nonpolar solvents like DCM. The reaction with NaHCO₃ (effervescence) is a classic test for carboxylic acids.[5]

-

Spectroscopic and Chromatographic Analysis

This suite of techniques provides detailed information on the molecular structure, functional groups, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent, typically DMSO-d₆, which is effective at dissolving both the carboxylic acid and imidazole functionalities and allows for the observation of exchangeable N-H and O-H protons.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

Table 1: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Carboxyl OH | 12.0 - 13.5 | broad singlet | - |

| Imidazole NH | 11.5 - 13.0 | broad singlet | - |

| Imidazole H4'/H5' | 7.2 - 7.5 | multiplet/singlet | 120 - 125 |

| Benzoic Acid H3 | 7.9 - 8.1 | doublet of doublets | 130 - 133 |

| Benzoic Acid H4 | 7.5 - 7.7 | triplet of doublets | 128 - 130 |

| Benzoic Acid H5 | 7.5 - 7.7 | triplet of doublets | 128 - 130 |

| Benzoic Acid H6 | 7.8 - 8.0 | doublet of doublets | 129 - 132 |

| Carboxyl C=O | - | - | 167 - 170 |

| Imidazole C2' | - | - | 145 - 150 |

| Benzoic Acid C1 | - | - | 130 - 133 |

| Benzoic Acid C2 | - | - | 132 - 135 |

-

Causality: The protons on the benzoic acid ring (H3-H6) will exhibit a complex splitting pattern characteristic of an ortho-disubstituted system. The H3 proton, being ortho to both the electron-withdrawing carboxylic acid and the imidazole ring, is expected to be the most deshielded.[6] The broad signals for the OH and NH protons are due to chemical exchange and hydrogen bonding. In ¹³C NMR, the carboxyl and imidazole C2' carbons will be the most downfield due to their bonding to electronegative atoms.[7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol:

-

Sample Preparation: Prepare the sample using either the Attenuated Total Reflectance (ATR) method with a small amount of solid or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Table 2: Expected Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 2500 - 3300 | O-H stretch (very broad) | Carboxylic Acid |

| 3100 - 3200 | N-H stretch (broad) | Imidazole |

| ~3050 | C-H stretch (aromatic) | Benzene & Imidazole Rings |

| ~1700 | C=O stretch (strong, sharp) | Carboxylic Acid |

| 1550 - 1620 | C=N and C=C stretches | Imidazole & Benzene Rings |

| ~1300 | C-O stretch / O-H bend | Carboxylic Acid |

-

Rationale: The spectrum is expected to be dominated by a very broad absorption from the carboxylic acid O-H stretch, often overlapping with C-H stretches.[9] The C=O stretch will be a strong, sharp peak. The fingerprint region (<1500 cm⁻¹) will contain numerous bands corresponding to the vibrations of the entire molecular skeleton.[10]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is a critical piece of identifying information.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using a mass spectrometer with a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode.

-

Analysis: Look for the protonated molecular ion [M+H]⁺.

-

Expected Result: For C₁₀H₈N₂O₂, the exact mass is 188.0586. The high-resolution mass spectrum should show an [M+H]⁺ peak at m/z 189.0659. Key fragmentation patterns would likely include the loss of water (-18 Da) and carbon dioxide (-44 Da) from the carboxylic acid group.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final compound.

Protocol:

-

System: Use a reverse-phase HPLC system with UV detection.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for this type of aromatic acid.[11]

-

Mobile Phase: A gradient elution is recommended for separating potential impurities.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes.

-

-

Detection: Monitor the elution profile using a UV detector set at a wavelength where the compound shows strong absorbance (e.g., ~254 nm or a wavelength determined by a UV scan).

-

Analysis: A pure sample should exhibit a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, and should ideally be >98%.

Definitive Structural Confirmation

While the combination of NMR, IR, and MS provides compelling evidence, the following techniques offer absolute confirmation of the compound's structure and composition.

Elemental Analysis

This analysis provides the percentage composition of carbon, hydrogen, and nitrogen, confirming the empirical formula.

Protocol:

-

Submit a pure, dry sample (~2-3 mg) to a certified analytical laboratory for CHN analysis.

-

Compare the experimental values to the theoretical values. The experimental results should be within ±0.4% of the calculated values.

Table 3: Theoretical Elemental Composition for C₁₀H₈N₂O₂

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 63.83 |

| Hydrogen (H) | 4.28 |

| Nitrogen (N) | 14.89 |

Single-Crystal X-ray Crystallography

This is the unequivocal method for determining the three-dimensional structure of a molecule in the solid state.

Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[12]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.[13]

-

Structure Solution and Refinement: Process the data and solve the structure using specialized software.

-

Expected Insights: The data will provide precise bond lengths, bond angles, and torsion angles. It will also reveal the crystal packing and intermolecular interactions, such as the hydrogen-bonding network between the carboxylic acid and imidazole groups, which are critical for understanding its solid-state properties and potential for polymorphism.[14]

-

Conclusion

This guide has outlined a comprehensive and rigorous framework for the synthesis and characterization of this compound. By following these self-validating protocols, researchers can ensure the production of a pure, well-characterized compound. The combination of spectroscopic, chromatographic, and crystallographic data, when properly acquired and interpreted, provides an unassailable structural assignment. This foundational work is essential for any subsequent investigation into the utility of this molecule in drug development, coordination chemistry, or materials science, enabling the confident exploration of its structure-activity relationships.

References

-

Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816. Available at: [Link]

-

Khan, K. M., et al. (2014). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. Chemistry Central Journal, 8(1), 52. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Available at: [Link]

- Thiruvalluvar, A. A. (2021). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure - A Review. In Current Topics in Chirality. IntechOpen.

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Kant, R., et al. (2015). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. International Journal of Crystallography and Crystal Structures, 5(1), 1-10. Available at: [Link]

-

University of California, Davis. (n.d.). Carboxylic Acid Unknowns and Titration. UCDavis Chem. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC. Available at: [Link]

-

Lee, C. K., & Lee, I. S. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(1), 139. Available at: [Link]

-

Pinto, D. C., et al. (2019). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 24(19), 3543. Available at: [Link]

-

Jurica, K., et al. (2003). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Journal of Chromatography B, 792(2), 311-318. Available at: [Link]

-

ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. Available at: [Link]

-

Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Britannica. Available at: [Link]

-

Zhang, T., et al. (2007). Determination and correlation for solubility of aromatic acids in solvents. Journal of Chemical & Engineering Data, 52(6), 2351-2354. Available at: [Link]

-

Kuras, M., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(21), 5038. Available at: [Link]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. Available at: [Link]

-

Claramunt, R. M., et al. (1982). Carbon–13 NMR studies of tautomerism in some 2-substituted imidazoles and benzimidazoles. Magnetic Resonance in Chemistry, 20(4), 237-239. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. thinkSRS.com. Available at: [Link]

-

University of Calgary. (n.d.). Melting point determination. ucalgary.ca. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... ResearchGate. Available at: [Link]

-

Mori, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(8), 1910. Available at: [Link]

-

University of California, Los Angeles. (2023). Solubility of Organic Compounds. UCLA Chemistry. Available at: [Link]

-

Amrita Vishwa Vidyapeetham. (2021). Functional Group Identification Test for Carboxylic Acid. YouTube. Available at: [Link]

-

IS MUNI. (n.d.). Physical Properties: Solubility Classification. IS MUNI. Available at: [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra...of a) lauric acid, b) imidazole... ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template... NIH. Available at: [Link]

-

National Institutes of Health. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description... NIH. Available at: [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C chemical shifts of the imidazole... ResearchGate. Available at: [Link]

-

PubMed. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. Available at: [Link]

-

Royal Society of Chemistry Education. (n.d.). Melting point determination. RSC Education. Available at: [Link]

-

ResearchGate. (n.d.). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. ResearchGate. Available at: [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. thinkSRS.com. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2-imidazolones and 2-iminoimidazoles. NIH. Available at: [Link]

-

ResearchGate. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. ResearchGate. Available at: [Link]

-

National Institutes of Health. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy... NIH. Available at: [Link]

-

Wiley Online Library. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

-

National Institutes of Health. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy... NIH. Available at: [Link]

-

National Institutes of Health. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE... NIH. Available at: [Link]

Sources

- 1. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Heterocyclic compound - Melting, Boiling, Points | Britannica [britannica.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbon–13 NMR studies of tautomerism in some 2-substituted imidazoles and benzimidazoles | Semantic Scholar [semanticscholar.org]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. researchgate.net [researchgate.net]

- 11. helixchrom.com [helixchrom.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]

2-(1H-imidazol-2-yl)benzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(1H-imidazol-2-yl)benzoic acid

Introduction

This compound (CAS No. 67792-82-9) is a bifunctional organic molecule that incorporates both a carboxylic acid group and an imidazole ring.[1][2] This unique structural arrangement makes it a compound of significant interest for researchers in medicinal chemistry and materials science. The imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds, capable of participating in hydrogen bonding and metal coordination.[3] Simultaneously, the benzoic acid group provides a site for further chemical modification, such as amide or ester formation, and can also act as a ligand for metal ions.[4]

This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, and reactivity of this compound, offering field-proven insights for its application in research and development.

Physicochemical and Structural Properties

The core physicochemical properties of this compound are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 67792-82-9 | [1][2] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| Physical Form | Solid | [1][2] |

| InChI Key | FUEMPHNPKCZCQE-UHFFFAOYSA-N | [1] |

| SMILES | OC(=O)c1ccccc1-c2ncc[nH]2 | [1] |

Structural Insights: The molecule consists of a benzoic acid ring substituted at the 2-position with an imidazole ring. Due to steric hindrance between the carboxylic acid group and the imidazole ring, the two rings are not expected to be perfectly coplanar. This torsional angle is a key structural feature. The compound's true significance lies in its capacity for supramolecular assembly. The carboxylic acid group can form strong hydrogen-bonded dimers, while the imidazole ring possesses both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen). This allows for the formation of extensive one-, two-, or three-dimensional networks through intermolecular O-H···N, N-H···O, and N-H···N hydrogen bonds, a property highly valuable in the construction of metal-organic frameworks (MOFs) and coordination polymers.[5][6]

Synthesis and Purification

While various methods exist for the synthesis of imidazole and benzimidazole derivatives, a common and effective approach for synthesizing 2-substituted imidazoles is the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (or an amine), known as the Radziszewski synthesis. For the title compound, a logical pathway involves the reaction of 2-formylbenzoic acid with glyoxal and ammonia.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize this compound via a multi-component condensation reaction.

Materials:

-

2-Formylbenzoic acid (1.0 equivalent)

-

Glyoxal (40% solution in water, 1.1 equivalents)

-

Ammonium hydroxide (28-30% solution, 5.0 equivalents)

-

Ethanol

-

Hydrochloric acid (1 M)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-formylbenzoic acid (1.0 eq) in ethanol.

-

Reagent Addition: To the stirred solution, add the aqueous glyoxal solution (1.1 eq) followed by the slow, dropwise addition of ammonium hydroxide (5.0 eq). The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Reaction: Once the addition is complete, heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Precipitation: Dilute the remaining aqueous residue with deionized water. Carefully acidify the solution to a pH of approximately 5-6 with 1 M HCl. The isoelectric point of the molecule will be reached, causing the product to precipitate out of the solution.

-

Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts, followed by a small amount of cold ethanol to remove residual impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a solid.

Synthesis and Validation Workflow

Caption: Workflow for the synthesis and validation of this compound.

Spectral Characterization

Accurate structural elucidation is critical. The following sections detail the expected spectral data based on the molecule's functional groups and known data from similar structures.[7]

¹H and ¹³C NMR Spectroscopy

The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. For this compound, the spectra will show distinct signals for both the ortho-substituted benzene ring and the imidazole ring. The use of a solvent like DMSO-d₆ is recommended to observe the exchangeable protons of the carboxylic acid and the imidazole N-H.[7]

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | ~13.0 | Broad Singlet | - |

| Imidazole N-H | ~12.5 | Broad Singlet | - |

| Aromatic H (ortho to COOH) | ~7.9 - 8.1 | Doublet of Doublets | ~7.8, 1.5 |

| Aromatic H (meta to COOH) | ~7.5 - 7.7 | Multiplet | - |

| Aromatic H (meta to Imidazole) | ~7.5 - 7.7 | Multiplet | - |

| Aromatic H (ortho to Imidazole) | ~7.8 - 8.0 | Doublet of Doublets | ~7.6, 1.7 |

| Imidazole H4', H5' | ~7.2 - 7.4 | Singlet | - |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~167.0 |

| C2' (Imidazole) | ~145.0 |

| C1 (Aromatic, attached to COOH) | ~132.0 |

| C2 (Aromatic, attached to Imidazole) | ~130.0 |

| Aromatic CH | ~128.0 - 131.0 |

| C4', C5' (Imidazole) | ~122.0 |

Causality: The aromatic protons are expected in the 7.5-8.1 ppm range, with the proton ortho to the electron-withdrawing carboxylic acid group being the most deshielded. The two imidazole protons (H4' and H5') are chemically equivalent and should appear as a singlet. The acidic protons on the carboxyl and imidazole groups are highly deshielded and their signals are typically broad due to proton exchange.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups within the molecule.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 2500 | Carboxylic Acid O-H & Imidazole N-H | Stretching (very broad due to H-bonding) |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 1710 - 1680 | Carboxylic Acid C=O | Stretching |

| 1610 - 1580 | C=N and Aromatic C=C | Stretching |

| 1320 - 1210 | C-O | Stretching |

Causality: The most diagnostic feature will be the extremely broad absorption band from 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer, overlapping with the N-H stretch of the imidazole.[9][10] The sharp, strong peak around 1700 cm⁻¹ for the carbonyl (C=O) stretch is another key identifier.[9]

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides the molecular weight and crucial information about the molecule's fragmentation pattern, confirming its structure.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 188, corresponding to the molecular weight of the compound (C₁₀H₈N₂O₂).[1][2]

-

Key Fragmentation Pathways:

-

[M - H₂O]⁺: Loss of water (m/z = 170), a common fragmentation for ortho-substituted benzoic acids.

-

[M - COOH]⁺: Loss of the carboxyl group (m/z = 143).

-

[M - H₂O - CO]⁺: Subsequent loss of carbon monoxide from the m/z 170 fragment, leading to a peak at m/z = 142.

-

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Reactivity and Potential Applications

The bifunctional nature of this compound makes it a versatile building block for creating more complex molecules.

Caption: Key reactive sites and potential transformations of the title compound.

-

Pharmaceutical Synthesis: Imidazole derivatives exhibit a vast range of biological activities, including anticancer, antifungal, and antimicrobial properties.[3][6][11] The title compound serves as an excellent scaffold. The carboxylic acid can be converted into amides or esters to modulate pharmacokinetic properties, while the imidazole ring can interact with biological targets like enzymes or receptors.

-

Materials Science: The ability of the molecule to act as a bidentate or bridging ligand through its carboxylate and imidazole nitrogen atoms makes it an ideal linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[6] These materials have applications in gas storage, catalysis, and sensing.

Conclusion

This compound is a structurally rich and chemically versatile molecule. Its combination of a carboxylic acid and an imidazole ring within a compact frame provides multiple sites for chemical modification and intermolecular interactions. A clear understanding of its synthesis, spectral properties, and reactivity, as outlined in this guide, empowers researchers to effectively utilize this compound as a key building block in the development of novel pharmaceuticals and advanced functional materials.

References

-

Ali, A., Muslim, M., Kamaal, S., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 755–762. Available at: [Link]

-

Ali, A., Muslim, M., Kamaal, S., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzumidazol-1-yl)-methyl]benzoic acid. AVESİS. Available at: [Link]

-

Ali, A., Muslim, M., Kamaal, S., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. ResearchGate. Available at: [Link]

-

Akkurt, M., Mohamed, S. K., et al. (2015). Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 71(Pt 1), o77–o78. Available at: [Link]

-

Ali, A., Muslim, M., Kamaal, S., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

El-Metwaly, N. M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]

-

Rana, K. K., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Journal of the Iranian Chemical Society. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

-

Kumar, A., & Kumar, V. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Synthetic Communications, 53(15), 1187-1215. Available at: [Link]

-

Rajasekhar, S., et al. (2017). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Current Organic Synthesis, 14(1), 40-60. Available at: [Link]

-

El-Metwaly, N. M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. Available at: [Link]

-

NIST. (n.d.). Benzoic acid. NIST WebBook. Available at: [Link]

Sources

- 1. This compound AldrichCPR 67792-82-9 [sigmaaldrich.com]

- 2. This compound AldrichCPR 67792-82-9 [sigmaaldrich.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Benzoic acid [webbook.nist.gov]

- 11. eurekaselect.com [eurekaselect.com]

An In-Depth Technical Guide to the Molecular Structure of 2-(1H-imidazol-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Imidazole-Benzoic Acid Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions make it a versatile component in the design of biologically active molecules. When coupled with a benzoic acid moiety, the resulting structure, as seen in 2-(1H-imidazol-2-yl)benzoic acid, presents a bifunctional molecule with distinct regions for chemical modification and biological interaction. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, while the imidazole ring can engage in crucial interactions with biological targets. This combination has led to the exploration of similar structures as inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), which are critical targets in cancer therapy.[1][2]

Molecular Identity and Physicochemical Properties

A crucial first step in the characterization of any molecule is the confirmation of its identity and basic physicochemical properties.

Table 1: Key Identifiers and Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | Sigma-Aldrich |

| CAS Number | 67792-82-9 | |

| Molecular Formula | C₁₀H₈N₂O₂ | |

| Molecular Weight | 188.18 g/mol | |

| Appearance | Solid (predicted) | |

| SMILES | OC(=O)c1ccccc1-c2ncc[nH]2 | |

| InChI | 1S/C10H8N2O2/c13-10(14)8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,(H,11,12)(H,13,14) |

Elucidation of the Molecular Structure: A Spectroscopic Approach

The definitive structure of a molecule is determined through a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely published, we can predict the expected spectral features based on its known structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons on the benzoic acid ring and the imidazole ring. The four protons on the disubstituted benzene ring would likely appear as a complex multiplet in the aromatic region (δ 7.0-8.5 ppm). The chemical shifts and coupling patterns would be indicative of an ortho-substitution pattern. The two protons on the imidazole ring are expected to be in a similar aromatic region, with the C4-H and C5-H protons appearing as distinct signals, and the N-H proton signal being broad and its chemical shift dependent on solvent and concentration.

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would reveal ten distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ > 165 ppm). The six carbons of the benzoic acid ring and the three carbons of the imidazole ring would appear in the aromatic region (δ 110-150 ppm). The specific chemical shifts would be influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Table 2: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| N-H (Imidazole) | 3200-2800 (broad) | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C=O (Carboxylic Acid) | 1720-1680 | Stretching |

| C=C and C=N (Aromatic Rings) | 1600-1450 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 188. Subsequent fragmentation would likely involve the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, as well as fragmentation of the imidazole ring.

Synthesis Strategies

While a specific, detailed, and optimized synthesis protocol for this compound is not prominently described in the available literature, its synthesis can be envisioned through established methods for the formation of 2-arylimidazoles. A common and effective approach is the condensation of a 1,2-dicarbonyl compound (or its equivalent) with an aldehyde and ammonia, known as the Radziszewski reaction, or variations thereof.

A plausible synthetic route is outlined below:

Caption: A plausible synthetic pathway to this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-formylbenzoic acid (1.0 eq) in a suitable solvent such as ethanol.

-

Reagent Addition: To the solution, add an aqueous solution of glyoxal (1.1 eq) and a source of ammonia, such as ammonium acetate or aqueous ammonia (excess).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Structural Insights from Analogous Compounds

The crystal structures of several related imidazole and benzimidazole derivatives have been reported. For instance, in the crystal structure of a derivative of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid, the dihedral angle between the benzene and imidazole rings is 34.93 (10)°.[3] In another example, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the benzimidazole and benzene rings are inclined to each other by 78.04 (10)°.[4] These studies reveal that the relative orientation of the two ring systems can vary significantly depending on the substitution pattern and the presence of intramolecular hydrogen bonds. In the crystal lattice, intermolecular hydrogen bonds, particularly involving the carboxylic acid and imidazole N-H groups, are expected to play a crucial role in the supramolecular assembly.

Potential Applications in Drug Discovery

The this compound scaffold is a key building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of both a hydrogen bond donor/acceptor system (imidazole) and a carboxylic acid handle for derivatization makes it an attractive starting point for combinatorial chemistry and lead optimization.

Enzyme Inhibition

As mentioned, derivatives of this scaffold have been investigated as inhibitors of PARP.[1] The imidazole moiety can mimic the nicotinamide portion of the NAD+ substrate, while the benzoic acid portion can be modified to enhance binding affinity and selectivity for the target enzyme.

Coordination Chemistry and Materials Science

The nitrogen atoms of the imidazole ring can coordinate to metal ions, making this molecule and its derivatives potential ligands for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. These materials can have applications in catalysis, gas storage, and sensing.

Caption: Potential application areas for this compound.

Conclusion

This compound is a molecule with significant potential in both medicinal chemistry and materials science. While a comprehensive, publicly available experimental dataset for its molecular structure is currently lacking, this guide has provided a detailed overview based on its known chemical identity, predicted spectroscopic features, plausible synthetic routes, and the structural analysis of analogous compounds. As research in these fields continues, it is anticipated that a more complete experimental characterization of this versatile building block will become available, further enabling its application in the development of novel therapeutics and functional materials.

References

-

Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). PubMed Central (PMC). Retrieved January 18, 2026, from [Link]

-

Poly(ADP-ribose) polymerase inhibitors. (2002). PubMed. Retrieved January 18, 2026, from [Link]

-

Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. (2015). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. (2021). International Union of Crystallography. Retrieved January 18, 2026, from [Link]

Sources

- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Poly(ADP-ribose) polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel alkoxybenzamide inhibitors of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US11939299B1 - 4-((2-(2-(2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anti-cancer compound - Google Patents [patents.google.com]

Discovery and Development of 2-(1H-imidazol-2-yl)benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide explores the discovery, synthesis, and therapeutic potential of 2-(1H-imidazol-2-yl)benzoic acid derivatives. It is designed for researchers, medicinal chemists, and drug development professionals aiming to leverage this versatile scaffold in their research and development activities. The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a prominent structure in medicinal chemistry due to its wide range of biological activities.[1][2]

Introduction: The Significance of the Imidazole Moiety in Medicinal Chemistry

The imidazole ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals. Its prevalence stems from its unique electronic properties, its capacity to act as both a hydrogen bond donor and acceptor, and its ability to coordinate with metal ions within biological systems. When this moiety is linked to a benzoic acid at the 2-position, the resultant this compound core presents a distinct three-dimensional arrangement of functional groups. This architecture allows for multifaceted interactions with a variety of biological targets, making it a highly attractive starting point for drug discovery. Benzimidazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4]

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives is well-established, with several reliable methods available. The selection of a particular synthetic route is often dictated by factors such as the availability of starting materials, the desired substitution patterns on the aromatic rings, and the scalability of the reaction. A common and efficient method is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5]

2.1. General Synthetic Scheme: Phillips-Ladenburg Condensation

A widely employed method for constructing the this compound core is the condensation of an o-phenylenediamine with 2-formylbenzoic acid or a related carboxylic acid derivative, often in the presence of an acid catalyst.

Sources

- 1. isca.me [isca.me]

- 2. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

spectroscopic analysis of 2-(1H-imidazol-2-yl)benzoic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(1H-imidazol-2-yl)benzoic acid

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound (C₁₀H₈N₂O₂; MW: 188.18 g/mol )[1][2]. As a bifunctional molecule featuring both a carboxylic acid and an imidazole moiety, this compound serves as a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted analytical approach. This document details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), for the unambiguous identification of this target molecule. We synthesize data from analogous structures to present an expected spectral profile, offering field-proven insights into experimental design and data interpretation for researchers and drug development professionals.

Molecular Structure and Analytical Rationale

The structural identity of this compound is defined by two key components: a benzoic acid ring substituted at the ortho (C2) position, and an imidazole ring. This 1,2-disubstitution pattern on the benzene ring, combined with the distinct functionalities of the carboxylic acid (-COOH) and the imidazole N-H, provides a rich set of spectroscopic handles for analysis. Our analytical strategy is to leverage a suite of techniques where each provides complementary information, culminating in a definitive structural assignment.

Below is a diagram illustrating the key structural features and the systematic workflow for its analysis.

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule. For a compound with exchangeable protons (N-H and O-H), the choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it allows for the observation of these acidic protons.[3]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The substitution pattern on the benzoic acid ring is a key area of focus.

-

Aromatic Protons (Benzoic Acid Ring): The four protons on the disubstituted benzene ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The proton ortho to the carboxyl group and the proton ortho to the imidazole group will be the most deshielded (shifted downfield) due to the electron-withdrawing effects of these substituents. Studies on analogous 2-arylbenzimidazoles show that the benzimidazol-2-yl group causes a significant downfield shift of the ortho-proton signal on the adjacent benzene ring.[4] A similar, strong deshielding effect is anticipated here.

-

Imidazole Protons: The imidazole ring has two chemically equivalent protons (H4' and H5') when tautomerism is rapid on the NMR timescale, which typically appear as a singlet. The N-H proton will appear as a very broad singlet at a significantly downfield chemical shift.

-

Carboxylic Acid Proton: The -COOH proton is highly deshielded and will appear as a broad singlet, also at a very downfield chemical shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| COOH | 12.0 - 13.5 | Broad Singlet (br s) | 1H |

| Imidazole N-H | 11.5 - 13.0 | Broad Singlet (br s) | 1H |

| Aromatic (H3/H6) | 7.8 - 8.2 | Multiplet (m) | 2H |

| Aromatic (H4/H5) | 7.4 - 7.7 | Multiplet (m) | 2H |

| Imidazole (H4'/H5')| 7.2 - 7.5 | Singlet (s) | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. The complete assignment of resonances can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[5]

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded carbon, appearing far downfield.

-

Aromatic & Imidazole Carbons: The ten remaining carbons (six from the benzene ring, three from the imidazole ring, and the ipso-carbon of the benzoic acid attached to the imidazole) will appear in the typical aromatic/heteroaromatic region (110-150 ppm). The carbon atom of the imidazole ring situated between the two nitrogen atoms (C2') will be notably downfield. The ipso-carbons (C1 and C2) of the benzene ring will also be shifted downfield due to substitution.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 167.0 - 170.0 |

| Imidazole C2' | 145.0 - 148.0 |

| Aromatic C (quaternary) | 128.0 - 140.0 |

| Aromatic/Imidazole CH | 115.0 - 135.0 |

Caption: Numbering scheme for NMR assignments of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is indispensable for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[3]

-

O-H Stretch: A very prominent and broad absorption band is expected from ~3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer.[6]

-

N-H Stretch: The N-H stretch of the imidazole ring will likely appear as a medium-intensity band around 3100-3000 cm⁻¹, often overlapping with the C-H stretches.

-

C-H Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band between 1700 and 1680 cm⁻¹ is the hallmark of the carbonyl (C=O) group in an aromatic carboxylic acid.[6]

-

C=C and C=N Stretches: Aromatic C=C and imidazole C=N stretching vibrations will produce several bands in the 1625-1450 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bands unique to the molecule, including C-O stretching and various bending vibrations, confirming its identity.[6]

Table 3: Key Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Imidazole | N-H Stretch | 3100 - 3000 | Medium |

| Aromatic | C-H Stretch | 3100 - 3030 | Medium-Weak |

| Carbonyl | C=O Stretch | 1700 - 1680 | Strong, Sharp |

| Aromatic/Imidazole | C=C, C=N Stretch | 1625 - 1450 | Medium-Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated π-system. The spectrum is influenced by the combination of the benzoic acid and imidazole chromophores.

For benzoic acid itself, typical absorption maxima are observed around 230 nm and 274 nm.[7] The presence of the imidazole substituent, which extends the conjugated system, is expected to cause a bathochromic (red) shift to longer wavelengths. The exact position of the absorption maxima (λ_max) can be sensitive to the pH of the solvent due to the potential for protonation or deprotonation of the carboxylic acid and imidazole groups.[8]

Table 4: Predicted UV-Vis Absorption Maxima in Ethanol

| Transition | Predicted λ_max (nm) |

|---|---|

| π → π* | ~240 - 250 |

| π → π* | ~280 - 290 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and provides structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

-

Molecular Ion Peak: In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 189.19. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 187.17 would be observed. Adduct formation, such as with sodium [M+Na]⁺, is also possible.[9]

-

Fragmentation Pattern: Under higher energy conditions (e.g., Electron Ionization or tandem MS), characteristic fragmentation would occur. Key fragmentation pathways for benzimidazole derivatives often involve the cleavage of the bond between the two ring systems.[10] For this compound, likely fragmentations include the loss of water (H₂O, 18 amu) and the loss of the carboxyl group (COOH, 45 amu).

Caption: Predicted key fragmentation pathways in positive ion mode mass spectrometry.

Experimental Protocols

6.1. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[3]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds.[3]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

6.2. IR Spectroscopy Protocol

-

Sample Preparation: Prepare a solid sample using the KBr pellet method. Mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.[11]

-

Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.

6.3. UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol) at a concentration of ~1 mg/mL. Prepare a dilute solution (e.g., 1 to 10 µg/mL) from the stock solution.[12]

-

Acquisition: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank. Scan the sample from approximately 400 nm down to 200 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

6.4. Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.

-

Instrumentation: Infuse the sample solution into the ESI source of a mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

-

Analysis: Identify the m/z values for the molecular ion ([M+H]⁺ or [M-H]⁻) and any significant fragments or adducts. Compare the observed isotopic distribution with the theoretical pattern for C₁₀H₈N₂O₂.

Conclusion

The structural elucidation of this compound is reliably achieved through an integrated spectroscopic approach. ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework, while IR spectroscopy confirms the presence of critical carboxylic acid and imidazole functional groups. Mass spectrometry validates the molecular weight and offers corroborating structural evidence through fragmentation analysis, and UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. The collective data from these techniques, when interpreted within the context of established chemical principles and compared against the predicted values in this guide, provides a robust and self-validating system for the unequivocal identification and characterization of this important chemical entity.

References

-

Lee, C. K., & Lee, I. S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(11), 2739. [Link]

-

Liu, Y., et al. (n.d.). ¹H NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in DMSO-d⁶ solution. ResearchGate. [Link]

-

Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. (2023). Semantic Scholar. [Link]

-

Kim, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Institutes of Health. [Link]

-

Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2021). ResearchGate. [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]

-

Ali, A., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. International Union of Crystallography. [Link]

-

Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (2016). Royal Society of Chemistry. [Link]

-

Zhang, J., & Xu, J. (2010). 2-(1H-benzimidazol-2-yl)benzoic acid methanol solvate. National Institutes of Health. [Link]

-

K.A. Schug, W.A. Macnair. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of the American Society for Mass Spectrometry. [Link]

-

Arslan, H., & Algul, O. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. [Link]

-

Hida, M., et al. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. [Link]

-

El Kihel, A., et al. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. [Link]

-

1H-Imidazole. (n.d.). NIST WebBook. [Link]

-

Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [Link]

-

Ali, A., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. National Institutes of Health. [Link]

-